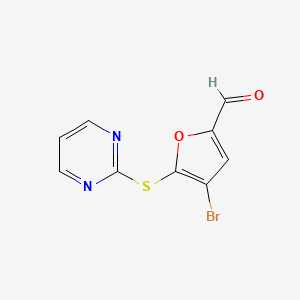

![molecular formula C19H16FNO3 B2425285 METHYL 6-FLUORO-4-[(2-METHYLPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE CAS No. 1358417-39-6](/img/structure/B2425285.png)

METHYL 6-FLUORO-4-[(2-METHYLPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

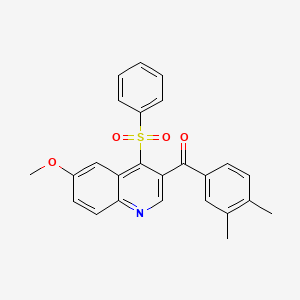

“Methyl 6-fluoro-4-((2-methylbenzyl)oxy)quinoline-2-carboxylate” is a chemical compound that likely belongs to the class of quinolines . Quinolines are a class of organic compounds with a benzene ring fused to a pyridine ring. They are important in drug research and development due to their pharmaceutical and biological activities .

Molecular Structure Analysis

The molecular structure of quinolines is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . Quinolines display different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety .

Chemical Reactions Analysis

Quinolines have been the subject of many chemical reactions. They have been used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .

Scientific Research Applications

Fluorescence and Biochemical Studies

Quinoline derivatives, including those similar to methyl 6-fluoro-4-((2-methylbenzyl)oxy)quinoline-2-carboxylate, are known for their efficient fluorescence properties. They are widely used in biochemistry and medicine for studying various biological systems, including DNA fluorophores based on fused aromatic systems. These derivatives are also explored for potential antioxidant and radioprotective properties due to their unique structural features (Aleksanyan & Hambardzumyan, 2013).

Antibacterial Activity

Research on quinoline derivatives has shown significant antibacterial activity, particularly against Gram-positive and Gram-negative bacteria. The structural modification of quinoline compounds, such as the introduction of a methyl group at certain positions, can enhance their antibacterial properties, highlighting the importance of these derivatives in developing new antibacterial agents (Miyamoto et al., 1995).

Antimycobacterial Properties

Novel quinoline derivatives have been synthesized and evaluated for their in vitro and in vivo antimycobacterial activities against various strains of Mycobacterium tuberculosis. Some derivatives have shown promising results, suggesting their potential in developing new treatments for mycobacterial infections (Dinakaran et al., 2008).

Synthetic Methodologies

Innovative synthetic methodologies have been developed for the construction of quinoline-2-carboxylate derivatives. These methods allow for the efficient synthesis of compounds with a wide range of functional groups, highlighting the versatility of quinoline derivatives in pharmaceutical and medicinal chemistry (Wang et al., 2018).

Optical Properties and Fluorophores

Quinoline derivatives have been studied for their unique optical properties, making them suitable for use as fluorescent probes in aqueous systems. The development of new classes of fluorophores based on quinoline structures underlines their potential in fluorescence-based technologies and biomedical applications (Park et al., 2015).

Mechanism of Action

Target of Action

Similar compounds like quinolines have been known to interact with various biological targets, including dna, enzymes, and receptors .

Mode of Action

It’s worth noting that compounds with a benzylic position, like this one, can undergo reactions such as free radical bromination and nucleophilic substitution .

Biochemical Pathways

Similar compounds have been used in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Result of Action

A related compound, 6-fluoro,4-hydroxy,2-methylquinoline, has been studied for its interaction with titanium oxide nanoparticles, which resulted in fluorescence quenching mechanisms and thermodynamic characteristics .

Future Directions

Properties

IUPAC Name |

methyl 6-fluoro-4-[(2-methylphenyl)methoxy]quinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FNO3/c1-12-5-3-4-6-13(12)11-24-18-10-17(19(22)23-2)21-16-8-7-14(20)9-15(16)18/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHWCXLXMPOIEFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1COC2=CC(=NC3=C2C=C(C=C3)F)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-(1H-imidazol-1-yl)ethyl)-N-(benzo[d][1,3]dioxol-5-yl)piperazine-1-carboxamide](/img/structure/B2425207.png)

![2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2425208.png)

![3-(6-Phenylmethoxypyridin-3-yl)-5-pyrazolo[1,5-a]pyrimidin-3-yl-1,2,4-oxadiazole](/img/structure/B2425211.png)

![3-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2425213.png)

![N-{[4-(4-bromophenyl)-5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-4-butoxybenzamide](/img/structure/B2425214.png)

![3-(3-methylbutyl)-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2425221.png)